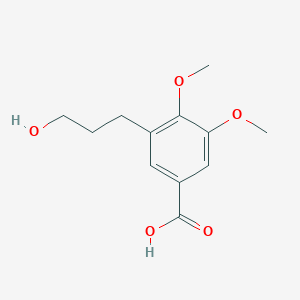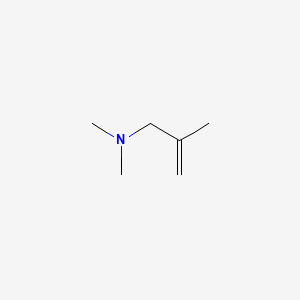
N,N,2-Trimethylpropenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2-Trimethylpropenylamine is an organic compound that belongs to the class of allylic amines. These compounds are characterized by the presence of an allyl group (a carbon-carbon double bond) attached to an amine group. This compound is a versatile compound used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of allylamine, N,N,2-trimethyl- can be achieved through several methods. One common method involves the reaction of allyl chloride with ammonia, followed by distillation to obtain the desired product . Another method includes the reaction of allyl chloride with hexamine . Additionally, pure samples can be prepared by hydrolysis of allyl isothiocyanate .
Industrial Production Methods: Industrial production of allylamine, N,N,2-trimethyl- often involves the use of transition-metal-catalyzed allylic substitution reactions. For example, palladium-catalyzed allylic substitution reactions (Tsuji-Trost reactions) are widely employed for the N-allylation of alkylamines and ammonia . These methods provide high yields and selectivity under mild reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,2-Trimethylpropenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Allylic substitution reactions are common, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and phosphine ligands are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include secondary and tertiary amines, as well as various substituted allylic compounds .
Wissenschaftliche Forschungsanwendungen
N,N,2-Trimethylpropenylamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of allylamine, N,N,2-trimethyl- involves its interaction with specific molecular targets and pathways. For example, terbinafine, an allylamine derivative, inhibits the enzyme squalene epoxidase, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes . This inhibition leads to the accumulation of squalene and disruption of cell membrane integrity, resulting in antifungal effects .
Vergleich Mit ähnlichen Verbindungen
Methylamine (CH3NH2): A primary amine with one alkyl group attached to the nitrogen atom.
Dimethylamine ((CH3)2NH): A secondary amine with two alkyl groups attached to the nitrogen atom.
Trimethylamine ((CH3)3N): A tertiary amine with three alkyl groups attached to the nitrogen atom.
Uniqueness: N,N,2-Trimethylpropenylamine is unique due to the presence of the allyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
6000-82-4 |
|---|---|
Molekularformel |
C6H13N |
Molekulargewicht |
99.17 g/mol |
IUPAC-Name |
N,N,2-trimethylprop-2-en-1-amine |
InChI |
InChI=1S/C6H13N/c1-6(2)5-7(3)4/h1,5H2,2-4H3 |
InChI-Schlüssel |
GKZOJSZSGYEWSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


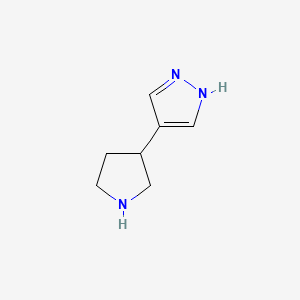
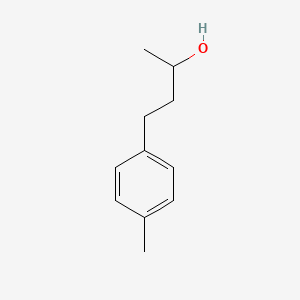


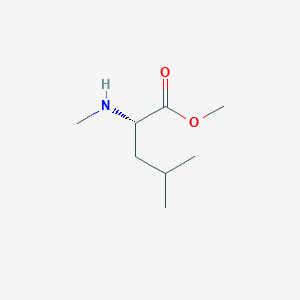

![1,5-Dioxaspiro[5.5]undecan-3-one](/img/structure/B8737772.png)



